molecular formula C24H25N3O7 B12718672 1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- CAS No. 103255-60-3

1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-

Cat. No.: B12718672
CAS No.: 103255-60-3
M. Wt: 467.5 g/mol
InChI Key: OFNXFMOAMVFCTA-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- is a complex organic compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, typically a carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- involves multiple steps, starting with the formation of the spiro linkage. The initial step typically involves the reaction of a dioxane derivative with an azaspirodecane precursor under controlled conditions. The introduction of the 4-methoxyphenyl and nitro groups is achieved through subsequent nitration and acetylation reactions. The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like halides, amines, or thiols, often under mild heating or catalytic conditions.

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The spiro linkage and dioxane ring contribute to the compound’s stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.2]pentane: A simpler spiro compound with a similar structural motif.

    Spiro[indene-1,4’-piperidine]: Features a spiro linkage between an indene and piperidine ring.

    Spiro[cyclohexane-1,2’-quinazoline]: Contains a spiro linkage between a cyclohexane and quinazoline ring.

Uniqueness

1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- is unique due to its combination of a dioxane ring, azaspirodecane ring, and functional groups like the methoxyphenyl and nitro groups. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other spiro compounds.

Properties

CAS No.

103255-60-3

Molecular Formula

C24H25N3O7

Molecular Weight

467.5 g/mol

IUPAC Name

3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-2-(4-methoxyphenyl)-5-nitro-3H-isoindol-1-one

InChI

InChI=1S/C24H25N3O7/c1-32-18-5-2-16(3-6-18)26-21(20-14-17(27(30)31)4-7-19(20)23(26)29)15-22(28)25-10-8-24(9-11-25)33-12-13-34-24/h2-7,14,21H,8-13,15H2,1H3

InChI Key

OFNXFMOAMVFCTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)[N+](=O)[O-])CC(=O)N4CCC5(CC4)OCCO5

Origin of Product

United States

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